molecular formula C7H10N4OS B14971558 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)propionamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)propionamide

Cat. No.: B14971558
M. Wt: 198.25 g/mol
InChI Key: CPNOHUXUSCEBDM-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE is a heterocyclic compound that combines the structural features of triazole and thiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-haloketones or α-haloesters in the presence of a base . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and other interactions with target receptors is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}PROPANAMIDE is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse pharmacological activities make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide

InChI

InChI=1S/C7H10N4OS/c1-2-5(12)8-6-9-10-7-11(6)3-4-13-7/h2-4H2,1H3,(H,8,9,12)

InChI Key

CPNOHUXUSCEBDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C2N1CCS2

Origin of Product

United States

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